molecular formula C12H6N2S B14145686 Acenaphtho[1,2-c][1,2,5]thiadiazole CAS No. 437-40-1

Acenaphtho[1,2-c][1,2,5]thiadiazole

Cat. No.: B14145686
CAS No.: 437-40-1
M. Wt: 210.26 g/mol
InChI Key: ATWSLZBPBDFGTH-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-c][1,2,5]thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is known for its planar configuration and unique electronic properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acenaphtho[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

Acenaphtho[1,2-c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acenaphtho[1,2-c][1,2,5]thiadiazole involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its electronic properties enable it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acenaphtho[1,2-c][1,2,5]thiadiazole is unique due to its fused aromatic system, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and stable materials, such as in organic electronics .

Properties

CAS No.

437-40-1

Molecular Formula

C12H6N2S

Molecular Weight

210.26 g/mol

IUPAC Name

acenaphthyleno[1,2-c][1,2,5]thiadiazole

InChI

InChI=1S/C12H6N2S/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)14-15-13-11/h1-6H

InChI Key

ATWSLZBPBDFGTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NSN=C4C3=CC=C2

Origin of Product

United States

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